molecular formula C14H20N2O3 B11851516 Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate

Cat. No.: B11851516
M. Wt: 264.32 g/mol
InChI Key: SOEXIORJTTVCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)-1,4-diazepane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through crystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-1,4-diazepane-1-carboxylate.

    Reduction: 3-(Hydroxymethyl)-1,4-diazepane-1-methanol.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate: Unique due to the presence of both benzyl and hydroxymethyl groups.

    3-(Hydroxymethyl)-1,4-diazepane: Lacks the benzyl group, leading to different chemical properties and reactivity.

    Benzyl 1,4-diazepane-1-carboxylate: Lacks the hydroxymethyl group, affecting its biological activity and applications.

Uniqueness

This compound is unique due to the combination of benzyl and hydroxymethyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

benzyl 3-(hydroxymethyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C14H20N2O3/c17-10-13-9-16(8-4-7-15-13)14(18)19-11-12-5-2-1-3-6-12/h1-3,5-6,13,15,17H,4,7-11H2

InChI Key

SOEXIORJTTVCPB-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN(C1)C(=O)OCC2=CC=CC=C2)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.